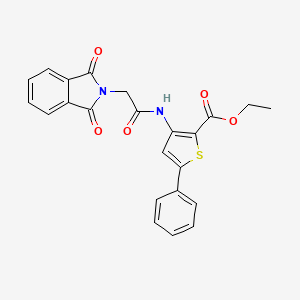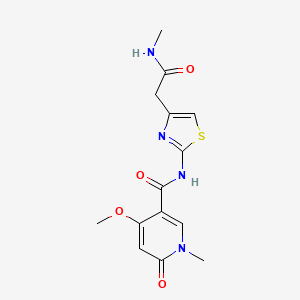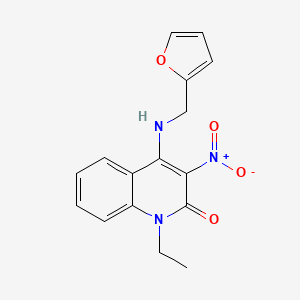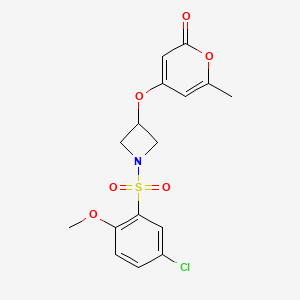![molecular formula C18H30N2O3 B2636228 3-[(2-Methoxyadamantan-2-yl)methyl]-1-(oxan-4-yl)urea CAS No. 2059767-75-6](/img/structure/B2636228.png)
3-[(2-Methoxyadamantan-2-yl)methyl]-1-(oxan-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Methoxyadamantan-2-yl)methyl]-1-(oxan-4-yl)urea is a synthetic compound with a unique structure that combines an adamantane derivative with a urea moiety
Preparation Methods
The synthesis of 3-[(2-Methoxyadamantan-2-yl)methyl]-1-(oxan-4-yl)urea involves several steps. One common method starts with the preparation of the adamantane derivative, which is then reacted with oxan-4-yl isocyanate to form the desired urea compound. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Chemical Reactions Analysis
3-[(2-Methoxyadamantan-2-yl)methyl]-1-(oxan-4-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Scientific Research Applications
3-[(2-Methoxyadamantan-2-yl)methyl]-1-(oxan-4-yl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antiviral and antimicrobial agent, making it a candidate for further biological studies.
Mechanism of Action
The mechanism of action of 3-[(2-Methoxyadamantan-2-yl)methyl]-1-(oxan-4-yl)urea involves its interaction with specific molecular targets in cells. The compound is believed to inhibit certain enzymes or receptors, thereby disrupting cellular processes and leading to its observed biological effects. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
3-[(2-Methoxyadamantan-2-yl)methyl]-1-(oxan-4-yl)urea can be compared with other adamantane derivatives and urea compounds. Similar compounds include:
1-Adamantylurea: Shares the adamantane core but lacks the oxan-4-yl group.
2-Methoxyadamantane: Similar structure but without the urea moiety.
Oxan-4-yl isocyanate: Contains the oxan-4-yl group but lacks the adamantane core.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(2-methoxy-2-adamantyl)methyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3/c1-22-18(11-19-17(21)20-16-2-4-23-5-3-16)14-7-12-6-13(9-14)10-15(18)8-12/h12-16H,2-11H2,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJDRVFBPUQRFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)NC4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-methoxyphenyl)-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide](/img/structure/B2636146.png)
![8-Chloro-2-[(4-nitrophenyl)methyl]-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2636148.png)


![ethyl 3-methyl-5-{3-oxo-3H-benzo[f]chromene-2-amido}thiophene-2-carboxylate](/img/structure/B2636152.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide](/img/structure/B2636153.png)
![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-5-fluoro-2-methoxybenzene-1-sulfonamide](/img/structure/B2636154.png)
![1-[3-(4-Methoxyphenyl)azepan-1-yl]pent-4-en-1-one](/img/structure/B2636156.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-1,2-oxazole-5-carboxamide](/img/structure/B2636160.png)


![3-Methyl-7-(2-oxo-2-phenylethyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-7-ium bromide](/img/structure/B2636163.png)
![(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methanone O-(2-fluorobenzyl)oxime](/img/structure/B2636164.png)

